N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
This compound contains a tetrahydroisoquinoline group, a trifluoromethyl group, and a methanesulfonamide group. Tetrahydroisoquinolines are a type of organic compound derived from isoquinolines. Trifluoromethyl groups are common in pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of molecules . Methanesulfonamides are a type of sulfonamide, a functional group that is also common in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the trifluoromethyl group, and the attachment of the methanesulfonamide group. Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethyl phenyl sulfone .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the functional groups it contains. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Scientific Research Applications
Inhibition and Selectivity in Biological Systems
Research on sulfonamide derivatives, including structures similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, has shown significant inhibitory potency and selectivity towards biological enzymes such as phenylethanolamine N-methyltransferase (PNMT). These compounds are noted for their high selectivity and the ability to penetrate the blood-brain barrier, making them promising candidates for neurological applications (Grunewald et al., 2005). Further studies have compared sulfonamides and sulfones, revealing insights into their binding and inhibitory effects on PNMT, indicating the critical role of sulfonamide functional groups in enhancing potency and selectivity (Grunewald et al., 2006).
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O4S2/c1-2-11-31(28,29)25-10-9-16-5-8-19(12-17(16)13-25)24-30(26,27)14-15-3-6-18(7-4-15)20(21,22)23/h3-8,12,24H,2,9-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNRDROPYZMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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